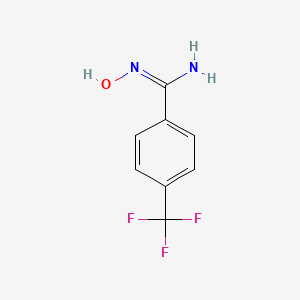

4-Trifluoromethylbenzamide oxime

Description

Contextualization within Fluorinated Organic Molecules

The presence of the trifluoromethyl group places 4-Trifluoromethylbenzamide oxime squarely within the important class of fluorinated organic molecules. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ontosight.ai For instance, the high electronegativity of fluorine can influence the acidity of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. ontosight.ai These attributes make fluorinated compounds highly sought after in the development of pharmaceuticals and agrochemicals.

Significance of Oxime Functional Groups in Chemical Design and Synthesis

The oxime functional group (-C=N-OH) is a versatile and highly significant moiety in chemistry. rsc.org Oximes and their derivatives are recognized for a wide array of applications, including their use as antidotes for nerve agents and as key components in various pharmaceuticals. nih.govnih.gov The oxime group can act as both a hydrogen bond donor and acceptor, a property that is crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, oximes are valuable synthetic intermediates that can be readily converted into other functional groups such as nitriles, amines, and nitro compounds. nih.gov Their ability to undergo reactions like the Beckmann rearrangement makes them useful in the synthesis of important structures like β-lactams. nih.gov

Overview of Benzamide (B126) Oxime Derivatives in Contemporary Chemical Literature

Benzamide oxime and its derivatives are a well-studied class of compounds. The synthesis of the parent compound, benzamide oxime, is typically achieved through the reaction of benzonitrile (B105546) with hydroxylamine (B1172632). nih.gov In the solid state, benzamide oxime molecules are interconnected through hydrogen bonds, forming a two-dimensional supramolecular structure. nih.govresearchgate.net The oxime group in these derivatives can exist in different configurations, with the E configuration being commonly observed. nih.gov The study of benzamide oxime derivatives is driven by their potential applications in various fields, including medicinal chemistry, where they have shown promise for their biological activities. nih.gov

Role as a Precursor or Intermediate in Advanced Chemical Syntheses

This compound serves as a crucial precursor or intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of 1,2,4-oxadiazole (B8745197) derivatives. chemicalbook.comchemicalbook.comnus.edu.sg Specifically, it can be used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a compound that has been investigated as a potential anticancer agent. chemicalbook.comchemicalbook.com The synthesis of such heterocyclic compounds highlights the utility of this compound as a building block in the construction of novel chemical entities with potential therapeutic value. The general synthetic route to substituted benzamide oximes often involves the reaction of a substituted benzonitrile, such as 4-trifluoromethylbenzonitrile, with hydroxylamine. nus.edu.sg

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFLUSIBKAKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-86-8 | |

| Record name | N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22179-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Direct Synthesis of Benzamide (B126) Oximes

Direct synthesis methods focus on the creation of the oxime functional group on a pre-existing benzamide or benzonitrile (B105546) framework. These routes are often favored for their efficiency.

While a direct synthetic route for 2,3-dihalogeno-4-trifluoromethylbenzamide oxime is not extensively detailed in readily available literature, analogous syntheses for related halogenated trifluoromethyl benzonitriles, the direct precursors to the corresponding benzamide oximes, provide a clear blueprint. For instance, 3-fluoro-4-trifluoromethylbenzonitrile can be prepared through a multi-step process starting from ortho-fluoro benzotrifluoride. google.com This process involves nitration, reduction, bromination, and diazotization amine-removing reactions, followed by a final substitution to introduce the cyano group. google.com

A typical sequence for a related precursor, 2-trifluoromethyl-4-fluorobenzonitrile, involves:

Grignard and Formylation : Starting from a brominated precursor like 2-bromo-5-fluoro-phenylfluoroform, a Grignard reaction is performed, followed by formylation with DMF to produce 2-trifluoromethyl-4-fluorobenzaldehyde. google.com

Cyanogenation : The resulting aldehyde is then converted to the nitrile. One method involves reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in formic acid, often with a catalyst like zinc chloride, at elevated temperatures (e.g., 80 °C) to yield the nitrile. google.com

Once the substituted trifluoromethylbenzonitrile is obtained, it can be converted to the benzamide oxime by reaction with hydroxylamine. This reaction typically involves heating the nitrile with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine.

The formation of an oxime from a carbonyl compound (an aldehyde or ketone) is a classic condensation reaction in organic chemistry. researchgate.net The mechanism proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon.

The key steps are:

Nucleophilic Attack : The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine.

Proton Transfer : A series of proton transfers occurs. The newly formed alkoxide is protonated, and the nitrogen atom is deprotonated. This step is often facilitated by the reaction medium (acid or base catalysis).

Elimination of Water : The hydroxyl group on the original carbonyl carbon is protonated, turning it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling a water molecule.

Final Deprotonation : The resulting iminium ion is deprotonated to yield the final, neutral oxime product.

This reaction is typically catalyzed by a weak acid, which serves to activate the carbonyl group for nucleophilic attack without fully protonating the hydroxylamine, which would deactivate it as a nucleophile. researchgate.net

Indirect Synthetic Approaches and Scaffold Assembly

Indirect methods involve constructing the 4-trifluoromethylbenzamide oxime by first synthesizing a key intermediate, such as a 4-trifluoromethylbenzoyl derivative or a trifluoromethylated aldehyde, and then converting it to the target compound.

A common indirect route begins with a 4-trifluoromethylbenzoyl derivative, most notably 4-(trifluoromethyl)benzoyl chloride. The synthesis proceeds in two main stages:

Amide Formation : 4-(Trifluoromethyl)benzoyl chloride is first converted to 4-trifluoromethylbenzamide. This is typically achieved by reacting the benzoyl chloride with an ammonia (B1221849) source, such as aqueous or liquid ammonia. The reaction is an exothermic nucleophilic acyl substitution.

Conversion to Oxime : This step is less common for amides directly. A more standard route involves first converting the benzoyl derivative to the corresponding nitrile. 4-(Trifluoromethyl)benzonitrile (B42179) is a commercially available solid (mp 39-41 °C) and serves as an excellent starting material. sigmaaldrich.com The nitrile is then reacted with hydroxylamine, often with a base like sodium carbonate or pyridine (B92270) in an alcoholic solvent, under reflux to form this compound. When aromatic nitriles with strong electron-withdrawing groups (like trifluoromethyl) are treated with hydroxylamine, the reaction can sometimes produce amide byproducts. prepchem.com

| Aldehyde Reactant | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzaldehyde | Anhydrous FeSO₄ / NH₂OH·HCl | DMF, Reflux, 3.2 h | 92 | asianpubs.org |

| Vanillin | Silica-gel / NH₂OH·HCl | 100 °C, 4 h | 85 | ajgreenchem.com |

| Benzaldehyde | Bi₂O₃ / NH₂OH·HCl | Grindstone, Room Temp. | 98 | nih.gov |

| 4-Chlorobenzaldehyde | Anhydrous FeSO₄ / NH₂OH·HCl | DMF, Reflux, 3.0 h | 95 | asianpubs.org |

Another viable indirect strategy starts with a trifluoromethylated aldehyde. The general pathway involves the direct conversion of the aldehyde to the corresponding aldoxime.

For example, 2-trifluoromethyl-4-fluorobenzaldehyde can be synthesized and then converted to its oxime. google.com The oximation reaction is straightforward: the aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base. nih.gov The base, which can be an organic base like pyridine or an inorganic base like sodium acetate, is necessary to neutralize the HCl released from the hydroxylamine salt. The reaction is typically performed in an alcoholic solvent like ethanol (B145695) and may require gentle heating to proceed to completion. researchgate.net

A general procedure involves:

Dissolving the aldehyde in ethanol.

Adding a solution of hydroxylamine hydrochloride and a base.

Refluxing the mixture for a set period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Cooling the mixture and isolating the crystallized oxime product by filtration. researchgate.netnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is key to maximizing product output and purity while minimizing waste and reaction time. Several factors can be adjusted.

Catalyst Selection : For syntheses starting from aldehydes, various catalysts can improve the efficiency of nitrile or oxime formation. Inexpensive and environmentally friendly catalysts like anhydrous ferrous sulfate (B86663) have been shown to produce high yields of nitriles from aldehydes and hydroxylamine hydrochloride. asianpubs.org For solvent-free oximation, metal oxides like Bi₂O₃ have proven highly effective, leading to excellent yields in short reaction times via simple grinding. nih.gov

Solvent Choice : The choice of solvent can significantly impact reaction outcomes. While traditional methods often use alcoholic solvents with pyridine, these have drawbacks related to toxicity and difficult removal. researchgate.netnih.gov Solvent-free approaches, or "grindstone chemistry," offer a green alternative, often resulting in higher yields, simpler workups, and shorter reaction times. nih.gov When converting nitriles to amidoximes, the choice of solvent can also influence the formation of amide side-products. prepchem.com

Temperature and Reaction Time : Reaction temperature is a critical parameter. For the conversion of aldehydes to nitriles, temperatures around 80-100 °C are often employed. google.comajgreenchem.com However, for direct oximation, solvent-free grinding can be performed at room temperature. nih.gov Monitoring the reaction by TLC is essential to determine the optimal reaction time, preventing the formation of byproducts from prolonged heating.

Reagent Stoichiometry : Using a slight excess of hydroxylamine hydrochloride (e.g., 1.2 equivalents) is common to ensure the complete conversion of the carbonyl compound or nitrile. nih.gov The amount of base used should be sufficient to neutralize the acid generated during the reaction.

| Carbonyl Compound | Reagents | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | NH₂OH·HCl, Bi₂O₃ | 5 | 98 | nih.gov |

| Cyclohexanone | NH₂OH·HCl, Bi₂O₃ | 10 | 95 | nih.gov |

| Acetophenone (B1666503) | NH₂OH·HCl, Bi₂O₃ | 15 | 92 | nih.gov |

| 4-Nitrobenzaldehyde | NH₂OH·HCl, Bi₂O₃ | 5 | 96 | nih.gov |

Chemical Reactivity and Transformations of the 4 Trifluoromethylbenzamide Oxime Scaffold

Rearrangement Reactions

A significant reaction of oximes is the Beckmann rearrangement, which transforms an oxime into an amide or a nitrile, depending on the starting material. masterorganicchemistry.combyjus.com This acid-catalyzed reaction is a cornerstone in organic synthesis. byjus.comwikipedia.org The process typically begins with the protonation of the oxime's hydroxyl group, creating a good leaving group. byjus.com Subsequently, the group positioned anti-periplanar to the leaving group on the nitrogen migrates, leading to the formation of a nitrilium ion intermediate. masterorganicchemistry.comwikipedia.org This intermediate is then attacked by water, and after deprotonation and tautomerization, yields the final amide product. masterorganicchemistry.combyjus.com

Various acidic catalysts can be employed to facilitate this rearrangement, including sulfuric acid, polyphosphoric acid, and hydrochloric acid in acetic anhydride (B1165640) (often referred to as the Beckmann solution). wikipedia.org The choice of catalyst and reaction conditions can be crucial, as competing reactions like the Beckmann fragmentation can occur. wikipedia.org

While specific studies focusing exclusively on the Beckmann rearrangement of 4-trifluoromethylbenzamide oxime are not extensively detailed in the provided results, the general principles of this reaction are well-established for a wide range of oximes. wikipedia.orgwikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the trifluoromethyl group on the benzene (B151609) ring would likely influence the rate and potentially the regioselectivity of the rearrangement.

For instance, the synthesis of paracetamol utilizes a Beckmann rearrangement, where a ketoxime is converted to an amide using hydroxylamine (B1172632). byjus.com This highlights the industrial relevance of this transformation.

Nitrile Formation from Oxime Derivatives

The dehydration of aldoximes is a common and effective method for the synthesis of nitriles. organic-chemistry.org This transformation can be achieved using a variety of dehydrating agents under different reaction conditions. researchgate.net For example, heating an aldoxime in N,N-dimethylformamide (DMF) can serve as both the solvent and catalyst for the dehydration process. researchgate.net Other reagents that facilitate this conversion include phosphorus pentoxide, thionyl chloride, and triphenylphosphine (B44618) dibromide. researchgate.netvanderbilt.edu

A study demonstrated the conversion of an oxime to a nitrile using p-toluenesulfonyl chloride and triethylamine (B128534) in dichloromethane. It was observed that elevating the reaction temperature from room temperature to reflux increased the rate of nitrile formation.

The mechanism of nitrile formation from an oxime often involves the conversion of the hydroxyl group into a better leaving group, followed by elimination. masterorganicchemistry.com In the case of the Beckmann rearrangement of aldoximes, a hydride shift can lead to a nitrile after deprotonation of the nitrogen. masterorganicchemistry.com

Transition metal catalysts, such as those based on palladium or ruthenium, have also been employed for the dehydration of aldoximes to nitriles under mild conditions. organic-chemistry.org For example, a ruthenium complex, [RuCl₂(p-cymene)]₂, has been shown to efficiently catalyze this dehydration in the presence of molecular sieves. organic-chemistry.org

Derivatization at the Oxime Moiety

The oxime functional group offers opportunities for further chemical modifications, including the formation of ethers and reactions at the nitrogen atom.

The hydroxyl group of an oxime can be alkylated to form oxime ethers. This O-alkylation is a common transformation. nih.gov For instance, O-acetyl oximes can be synthesized and have been utilized as directing groups in palladium-catalyzed C–H bond functionalization reactions. nih.gov These O-acetyl oximes are formed by reacting the oxime with acetic anhydride. nih.gov

Studies on the chemoselective O-alkylation of similar heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, have been reported, yielding O-alkyl derivatives in good yields. nih.govresearchgate.net Although this is not directly on the this compound scaffold, it demonstrates the feasibility of selective O-alkylation in the presence of other nucleophilic sites. The choice of alkylating agent and reaction conditions can influence the selectivity between N- and O-alkylation. nih.gov

While less common than reactions at the carbon, nucleophilic attack can occur at the sp²-hybridized nitrogen atom of an oxime. It has been shown that bimolecular nucleophilic substitution reactions can occur at the sp² nitrogen atoms of oximes, which challenges the conventional understanding of Sₙ2 reactions. tcichemicals.com

Radical reactions also provide a pathway for functionalization at the oxime nitrogen. Carbon-centered radicals can add to the carbon-nitrogen double bond of an oxime ether, leading to the formation of a more stable adduct radical. libretexts.org

Functional Group Interconversions of the Benzamide (B126) Oxime Framework

The benzamide oxime framework allows for a range of functional group interconversions. The oxime group itself can be hydrolyzed back to the corresponding ketone or aldehyde under acidic conditions. wikipedia.org Reduction of the oxime can lead to the formation of amines. wikipedia.orgvanderbilt.edu

The amide functionality can also be transformed. For instance, amides can be dehydrated to form nitriles using reagents like phosphorus oxychloride or thionyl chloride. vanderbilt.edu Conversely, nitriles can be hydrolyzed to amides, a reaction that can be catalyzed by transition metals. orgsyn.org

Advanced Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Spectroscopic Characterization Enhancement

In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is employed to modify analytes to improve their volatility, thermal stability, and detectability. gcms.cz For 4-Trifluoromethylbenzamide oxime, which contains active hydrogen atoms in its oxime and amine groups, this is a critical step for successful GC-MS analysis.

Trimethylsilylation is a widely used derivatization technique in GC-MS that introduces a trimethylsilyl (B98337) (TMS) group, replacing active hydrogen atoms in functional groups like hydroxyls, amines, and thiols. youtube.com This process increases the molecule's volatility and thermal stability, making it more suitable for GC analysis. thermofisher.com

For this compound, the oxime (-NOH) and primary amine (-NH₂) groups are the primary sites for silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) are commonly used. thermofisher.comtcichemicals.com The reaction replaces the acidic protons with non-polar TMS groups. A preliminary step of methoximation, using reagents like methoxyamine hydrochloride, is often performed on compounds with keto groups to prevent the formation of multiple derivatives due to tautomerization. youtube.com For oximes, silylation can lead to the formation of syn and anti geometric isomers, which may be separated chromatographically, providing characteristic peaks for identification. nih.gov

Table 1: Common TMS Derivatization Reagents

| Reagent | Abbreviation | Target Functional Groups | Notes |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH₂, -SH, -COOH | Highly volatile byproducts, good for GC-MS. youtube.comthermofisher.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂, -SH, -COOH | Very common silylating agent. tcichemicals.com |

| Trimethylchlorosilane | TMCS | -OH, -NH₂ | Often used as a catalyst with other silylating agents like BSTFA. tcichemicals.com |

Trifluoroacetylation is another effective derivatization method that involves the introduction of a trifluoroacetyl group. This is typically achieved using trifluoroacetic anhydride (B1165640) (TFAA). mdpi.com This method is particularly useful for compounds containing primary and secondary amines. gcms.cz The resulting TFA derivatives are more volatile and are highly responsive to electron capture detectors (ECD) due to the presence of the electronegative fluorine atoms.

When applied to this compound, TFAA would react with the primary amine and the oxime's hydroxyl group. This derivatization not only improves chromatographic behavior but can also yield specific fragmentation patterns in mass spectrometry, aiding in structural elucidation. mdpi.comnih.gov A two-step derivatization involving both TMS and TFA has also been explored for complex samples to analyze different classes of compounds simultaneously. researchgate.net

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a derivatizing agent used to target carbonyl compounds (aldehydes and ketones), converting them into their PFB-oxime derivatives. sigmaaldrich.comresearchgate.net These derivatives are exceptionally sensitive to analysis by GC-MS, especially using negative ion chemical ionization (NICI), because the pentafluorobenzyl group has a high affinity for capturing electrons. nih.gov

While this compound already possesses an oxime group, the PFBHA reagent is a cornerstone for analyzing related carbonyl precursors or metabolites. The reaction between a carbonyl compound and PFBHA proceeds via nucleophilic addition, forming an oxime derivative. researchgate.net A key characteristic of this reaction is the formation of syn and anti geometric isomers of the resulting PFB-oxime. nih.gov These isomers can often be separated by gas chromatography, and the ratio of the two isomer peaks can be a characteristic feature for identifying the original carbonyl compound. nih.gov The ability to separate and detect these isomers enhances the reliability of the identification of the parent analyte.

Synthetic Derivatization for Scaffold Elaboration

Beyond its role in analytical chemistry, this compound serves as a versatile building block in synthetic chemistry. Its functional groups can be modified to construct larger, more complex molecular architectures for various applications, including biotechnology and medicinal chemistry.

Immunoassays are powerful analytical tools that rely on the specific binding of an antibody to a target molecule. For small molecules like this compound, which are not immunogenic on their own, a synthetic derivative called a hapten must be prepared. nih.gov The hapten is the small molecule coupled to a larger carrier protein (e.g., Bovine Serum Albumin, BSA), and this conjugate is used to generate antibodies. researchgate.net

The design of the hapten is critical. It involves introducing a spacer arm at a position on the molecule that minimally perturbs its defining structural features. For this compound, several regioisomeric haptens could be designed:

O-alkylation: The hydroxyl group of the oxime can be alkylated with a linker molecule containing a terminal functional group (like a carboxylic acid) suitable for protein conjugation.

N-acylation/alkylation: The primary amine could be selectively acylated or alkylated to introduce the spacer arm.

The choice of attachment point determines which parts of the molecule are exposed to the immune system, thereby influencing the specificity of the resulting antibodies. mdpi.com By creating different regioisomers, it is possible to generate antibodies that selectively recognize different epitopes of the target molecule, which is a key strategy in developing highly specific immunoassays. nih.gov

The amidoxime (B1450833) group is a valuable functional group in medicinal chemistry as it can participate in various cyclization reactions to form heterocyclic systems. Research has shown that this compound can be used as a key precursor for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives.

Specifically, it can be reacted with other chemical building blocks to create compounds with potential biological activity. For example, 4-(Trifluoromethyl)benzamidoxime is used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a molecule that has been investigated as a potential anticancer agent. In this synthesis, the amidoxime provides the N-C-N-O fragment required to form the five-membered oxadiazole ring, demonstrating its utility in elaborating complex molecular scaffolds for drug discovery.

Mechanistic Investigations of Reactions Involving 4 Trifluoromethylbenzamide Oxime and Analogues

Elucidation of Reaction Pathways in Synthesis

The synthesis of 4-trifluoromethylbenzamide oxime typically proceeds via the reaction of 4-(trifluoromethyl)benzonitrile (B42179) with hydroxylamine (B1172632). This reaction is a classical method for the preparation of amidoximes from nitriles. The generally accepted mechanism involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. This is followed by proton transfer to form the final amidoxime (B1450833) product.

While specific mechanistic studies for the synthesis of this compound are not extensively detailed in the literature, the pathway can be inferred from studies on analogous benzonitriles. The reaction is often carried out in the presence of a base, which deprotonates hydroxylamine to increase its nucleophilicity, thereby facilitating the attack on the electron-deficient carbon of the nitrile. The electron-withdrawing nature of the trifluoromethyl group at the para-position of the benzene (B151609) ring is expected to enhance the electrophilicity of the nitrile carbon, potentially accelerating the reaction rate compared to unsubstituted benzonitrile (B105546).

A relevant example is the synthesis of 2-nitro-4-trifluoromethylbenzaldehyde oxime from 2-nitro-4-trifluoromethylbenzaldehyde and hydroxylamine hydrochloride in the presence of an inorganic base like sodium hydroxide (B78521) or potassium hydroxide. google.com Although starting from an aldehyde, this reaction highlights the formation of the oxime functional group, which is central to the structure of this compound.

A plausible reaction pathway for the formation of this compound from its corresponding nitrile is outlined below:

Step 1: Activation of Hydroxylamine NH₂OH + Base ⇌ ⁻NHOH + Base-H⁺

Step 2: Nucleophilic Attack The activated hydroxylamine attacks the electrophilic carbon of the nitrile.

Step 3: Protonation The intermediate undergoes protonation to yield the final amidoxime product.

Studies on Intermediates in Oxime-Related Transformations (e.g., Nitrones)

Oximes can exist in equilibrium with their tautomeric forms, nitrones. This oxime-nitrone tautomerism is a key aspect of their reactivity, particularly in cycloaddition reactions. Nitrones are 1,3-dipolar species and can react with various dipolarophiles to form five-membered heterocyclic rings.

In the context of this compound, the formation of a nitrone intermediate would involve a 1,2-proton shift. While direct studies on nitrone intermediates derived from this compound are scarce, research on other oximes provides valuable insights. For instance, cascade reactions involving the in situ formation of oximes followed by cyclization to nitrones and subsequent intermolecular dipolar cycloadditions have been reported for various haloaldehydes. rsc.org This process demonstrates the accessibility of nitrone intermediates from oxime precursors under specific reaction conditions. rsc.org

The general equilibrium between an oxime and its corresponding nitrone can be represented as:

R-CH=N-OH ⇌ R-CH=N⁺(H)-O⁻

The presence of the electron-withdrawing 4-trifluoromethylphenyl group could influence the stability and reactivity of the corresponding nitrone intermediate. Further research is needed to isolate or trap such intermediates in reactions involving this compound to fully elucidate their role in its transformation pathways. Studies on the thermally induced 1,3-dipolar cycloaddition of 3-(alk-2-enylamino)-2,2-dimethylpropionaldehyde oximes suggest that the isomerization to an NH-nitrone intermediate is a crucial step. rsc.org

Catalytic Approaches to Oxime-Mediated Reactions

Catalysis offers efficient and selective methods for transforming oximes into a variety of valuable chemical entities. Both transition metal and metal-free catalytic systems have been explored for reactions involving the oxime functional group.

Transition Metal Catalysis (e.g., Iridium-Catalyzed Transformations)

Transition metal catalysis, particularly with iridium, has emerged as a powerful tool for C-H activation and functionalization directed by oxime groups. While specific iridium-catalyzed transformations of this compound are not widely reported, the principles can be extrapolated from studies on related benzamides and oximes.

Iridium catalysts have been successfully employed for the ortho-selective C-H amidation of benzamides with sulfonyl azides. nih.gov In these reactions, the amide group acts as a directing group, guiding the catalyst to the ortho C-H bond. A similar directing group effect could be anticipated for this compound, potentially enabling selective functionalization at the positions ortho to the amidoxime group.

Furthermore, iridium-catalyzed borylation of aromatic C-H bonds is a well-established transformation. The use of specific ligands, such as those with trifluoromethyl substituents, has been shown to control the regioselectivity of these reactions, favoring ortho-borylation of aromatic amides. nih.gov This suggests that iridium catalysis could be a viable strategy for the selective modification of the aromatic ring of this compound.

Deuterium-labeling studies in rhodium-catalyzed asymmetric hydroboration of unsaturated oxime ethers have revealed a facile ortho-metallation pathway, indicating that C-H activation is a competing process. nih.gov This highlights the propensity of the oxime group to direct metal-catalyzed C-H functionalization.

| Catalyst System | Reaction Type | Substrate Class | Key Findings |

| [IrCp*Cl₂]₂ / AgNTf₂ | ortho-C-H Amidation | Benzamides | Efficient and selective amidation at the ortho position in ionic liquids. nih.gov |

| Iridium / CF₃-bipyridine ligand | ortho-C-H Borylation | Aromatic Amides | High regioselectivity for ortho-borylation due to ligand effects. nih.gov |

| Rhodium(I) / Chiral Phosphite | Asymmetric Hydroboration | Unsaturated Oxime Ethers | Observation of competing ortho-metallation via C-H activation. nih.gov |

Metal-Free Catalysis

Metal-free catalytic approaches provide a more sustainable and environmentally friendly alternative to transition metal-based methods. For oxime-related transformations, various metal-free strategies have been developed.

One notable example is the metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination of α,β-unsaturated carbonyl compounds to synthesize 4-(trifluoromethyl)isoxazoles. organic-chemistry.orgnih.gov This reaction proceeds via a radical pathway, demonstrating that complex transformations involving trifluoromethylated oxime-like structures can be achieved without the need for metal catalysts. organic-chemistry.orgnih.gov

Metal-free photosensitized oxyimination of unactivated alkenes using bifunctional oxime carbonates has also been reported. researchgate.net This method allows for the installation of both amine and alcohol functionalities in a single step, highlighting the versatility of oxime-based reagents in metal-free catalysis. researchgate.net Additionally, photo-induced, transition-metal-free dehalogenation of aryl halides has been achieved using phenylhydrazine, showcasing the potential of photochemistry in driving metal-free transformations that could be relevant to modifications of the aromatic ring of this compound. nih.gov

Kinetics and Thermodynamics of Oxime Formation and Reactivity

Kinetic studies on the formation of oximes from carbonyl compounds and hydroxylamine typically show a pH-dependent rate profile. The reaction rate is often maximal at a pH where there is a significant concentration of both the protonated carbonyl compound (which is more electrophilic) and the free hydroxylamine (which is more nucleophilic).

For example, steady-state kinetic studies of benzylamine (B48309) oxidase, an enzyme that processes amine substrates, reveal complex kinetic profiles with non-linear Eadie-Hofstee plots, suggesting the involvement of multiple reaction steps and substrate inhibition or activation effects. nih.gov While not a direct study of oxime formation, it highlights the complexity that can be involved in reactions of related nitrogen-containing functional groups.

The genotoxic potentials of benzamidine (B55565) and its N-hydroxylated metabolite, benzamidoxime, have been investigated, pointing to the toxicological relevance of the metabolic N-oxygenation of benzamidines. scilit.com This suggests that the reactivity and metabolic fate of such compounds are of significant interest.

Further research is required to determine the specific rate constants, activation energies, and equilibrium constants for the formation and reactions of this compound. Such data would be invaluable for the rational design of synthetic processes and for a deeper understanding of its reactivity profile.

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For benzamide (B126) oxime derivatives, methods like DFT and Hartree-Fock (HF) with basis sets such as 6-311++G(d,p) are commonly used to compute optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov

The calculations reveal the most stable conformation of the molecule by minimizing its energy. For related compounds like benzamide oxime, a key structural feature is the dihedral angle between the plane of the benzene (B151609) ring and the amidoxime (B1450833) group, which was found to be 20.2(3)°. nih.govresearchgate.net The electronic structure is often visualized through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The distribution and energy of these frontier orbitals are crucial for predicting chemical behavior.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For oxime-containing compounds, these maps can highlight the reactivity of the oxime nitrogen and oxygen atoms. nih.govepstem.net

Table 1: Key Electronic Parameters Calculated for Benzoxime Derivatives Note: Data presented here are illustrative of typical values obtained for analogous structures like nitrobenzaldehyde oximes through DFT calculations. nih.gov

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | ~ -7 to -9 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | ~ -1 to -3 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. | ~ 4 to 6 eV |

Theoretical Assessment of Reactivity Parameters (e.g., Electrophilicity)

From the fundamental energies calculated by quantum methods, several reactivity indices can be derived. These parameters provide a quantitative measure of a molecule's potential to participate in chemical reactions.

The energies of the HOMO and LUMO orbitals are used to calculate global reactivity descriptors. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a primary indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

Other key parameters include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the electrophilic nature of a molecule.

These theoretical parameters are invaluable for comparing the reactivity of a series of related compounds and for predicting how structural modifications, such as the addition of a trifluoromethyl group, will influence chemical behavior.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. By modeling the reaction pathway, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. nih.gov

DFT calculations can be used to model complex, multi-step organic reactions. nih.gov For a given reaction, a potential energy surface is calculated, showing the energy of the system as reactants are converted into products. The peaks on this surface correspond to transition states, which are unstable, short-lived structures at the maximum energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea). The step with the highest activation energy is the rate-determining step of the reaction. youtube.com

According to the Hammond postulate, the structure of a transition state more closely resembles the species (reactant or product) to which it is closer in energy. youtube.com This principle allows chemists to infer the geometry of the transition state, which is otherwise impossible to observe directly. Computational methods can provide a more precise picture by optimizing the geometry of the transition state structure. youtube.com For instance, in modeling an intramolecular oxime transfer reaction, DFT calculations identified the water-addition and -expulsion steps as having the highest energy barriers, a finding consistent with experimental evidence. nih.gov However, the accuracy of these predictions is highly dependent on the chosen computational method, and care must be taken to select an appropriate functional for the specific reaction being studied. nih.gov

Structural Insights from Crystallographic Studies of Related Benzamide and Oxime Derivatives

While a crystal structure for 4-trifluoromethylbenzamide oxime itself is not available in the reviewed literature, extensive data exists for the parent compound, benzamide oxime, which provides critical structural insights. nih.govresearchgate.net X-ray crystallography reveals precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of benzamide oxime shows that molecules are linked by intermolecular hydrogen bonds, specifically N—H···O and O—H···N interactions, which create a two-dimensional supramolecular network. nih.govresearchgate.net The oxime group was found to exist in an E configuration. A notable feature is the dihedral angle of 20.2(3)° between the benzene ring and the amidoxime group, indicating that the molecule is not perfectly planar. nih.govresearchgate.net This twisting is a common feature in related structures. The trifluoromethyl group on the para position of the ring in this compound would not be expected to fundamentally alter these core conformational and intermolecular bonding characteristics, though it would influence electronic properties and crystal packing.

Table 2: Crystallographic Data for Benzamide Oxime nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.579 (2) |

| b (Å) | 5.053 (1) |

| c (Å) | 10.908 (2) |

| β (°) | 90.380 (7) |

| Volume (ų) | 693.3 (2) |

Table 3: Selected Bond Lengths in Benzamide Oxime nih.gov

| Bond | Length (Å) |

| O1—N2 (oxime) | 1.430 (2) |

| N2—C7 (oxime) | 1.292 (2) |

| C7—N1 (amide) | 1.350 (2) |

| C7—C1 (ring) | 1.481 (3) |

Prediction of Structure-Activity Relationships (SAR) for Oxime-Containing Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.gov Computational methods are widely used to build predictive SAR models for various molecular scaffolds, including those containing oximes. nih.gov

A prominent technique is the three-dimensional quantitative structure-activity relationship (3D-QSAR). mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity of a set of aligned molecules with their 3D properties, such as steric and electrostatic fields. mdpi.com

The output of these analyses is often visualized as contour maps, which show regions where certain properties are favorable or unfavorable for activity. For example:

Steric Contour Maps: Green contours may indicate areas where bulky groups increase activity, while yellow contours show regions where they decrease it.

Electrostatic Contour Maps: Blue contours can highlight areas where positive charge is favorable, while red contours indicate where negative charge is preferred. mdpi.com

These models provide powerful predictive tools for designing new compounds. By analyzing the SAR of an oxime-containing series, chemists can rationally modify the scaffold—for instance, by adding substituents to the benzene ring or altering the groups attached to the oxime—to enhance desired properties like binding affinity, permeability, or metabolic stability. nih.govresearchgate.netresearchgate.net

Applications As a Chemical Scaffold and Intermediate in Agrochemical and Pharmaceutical Research

Precursor in Agrochemical Synthesis

The structural motifs within 4-Trifluoromethylbenzamide oxime are pertinent to the creation of modern crop protection agents. While direct application of the compound itself is not widely documented, its role as a precursor and the relevance of its components are evident in the development of various agrochemicals.

The amidoxime (B1450833) functional group is a known feature in compounds with antimicrobial properties. nih.gov Since their discovery as synthetic antimicrobial agents, oximes and their derivatives have been developed for treating bacterial infections. nih.gov Specifically, the hydrochloride salt of the corresponding amidine, 4-Trifluoromethyl-benzamidine HCl, is utilized in the formulation of agrochemicals to improve their effectiveness against diseases and pests. chemimpex.com This suggests the potential of the 4-trifluoromethylphenyl scaffold in creating crop protection products. The broader class of oxime-containing molecules has also been patented for use as insecticides and acaricides, underscoring the utility of the oxime functional group in agrochemical discovery. google.com

The trifluoromethylphenyl oxime structure is a key component in certain modern pesticides. A prominent example is the fungicide Trifluoxystrobin, a strobilurin class pesticide known for its broad-spectrum activity. google.com The crucial intermediate in the synthesis of Trifluoxystrobin is not this compound, but a structural isomer, 3'-Trifluoromethylacetophenone oxime (also known as m-trifluoromethyl acetophenone (B1666503) oxime). google.comgoogle.comnih.govprepchem.com The synthesis involves coupling this acetophenone oxime with a second fragment to build the final fungicidal molecule. google.compatsnap.com

The inclusion of the trifluoromethyl group is a common strategy in agrochemical design, as seen in other products like the insecticide Chlorfluazuron and the herbicide Fluazifop. nih.gov Furthermore, the nematicide and fungicide Fluopyram is an N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethyl}-α,α-o-trifluoromethyl benzamide (B126), again highlighting the importance of the trifluoromethyl-benzoyl structure in active ingredients. google.com While this compound is not the direct precursor for Trifluoxystrobin, the established importance of its core structural elements—the trifluoromethylphenyl group and the oxime function—in successful commercial pesticides demonstrates its relevance as a building block for designing new agrochemical candidates. google.comnih.gov

Building Block for Pharmaceutical Intermediates

In pharmaceutical research, this compound represents a valuable building block for constructing complex intermediates. Its utility stems from the combined properties of the trifluoromethyl group and the oxime functional group, which is a recognized pharmacophore.

A primary application of oxime-containing scaffolds in drug discovery is in the design of enzyme inhibitors. Oxime derivatives have been successfully developed as potent inhibitors for a wide range of kinases, which are critical targets in oncology. nih.gov The introduction of an oxime group into various molecular backbones has been shown to increase inhibitory activity against kinases such as Cyclin-Dependent Kinase 2 (CDK2) and FMS-like tyrosine kinase-3 (FLT3). nih.govnih.govmdpi.com For instance, indirubin-3'-oxime derivatives have been synthesized as potent CDK2 inhibitors with anticancer activity. nih.gov The oxindole (B195798) scaffold, a core component of the multi-kinase inhibitor sunitinib, has also been used to develop potent dual FLT3/CDK2 kinase inhibitors. mdpi.com Furthermore, the closely related compound, 4-Trifluoromethyl-benzamidine HCl, is used in biochemical research for studies involving protease inhibitors, which is essential for understanding enzyme regulation and for drug design. chemimpex.com The this compound structure is thus a key starting point for designing novel enzyme inhibitors, leveraging the proven success of the oxime moiety in targeting enzymatic functions.

Role in Rational Drug Design Strategies

The strategic contributions of each moiety are summarized below:

| Functional Group | Role in Rational Drug Design |

| Oxime | Provides key hydrogen bond donor and acceptor sites, enhancing binding affinity to biological targets like enzymes. nih.gov Acts as a versatile and proven pharmacophore in numerous approved drugs. nih.gov Its introduction can significantly boost the biological activity of a parent compound. nih.gov |

| Trifluoromethyl | Increases lipophilicity, which can improve membrane permeability and cellular uptake. mdpi.com Acts as a bioisostere for groups like chlorine or methyl, allowing for fine-tuning of a molecule's properties. wikipedia.org Enhances metabolic stability by blocking sites susceptible to oxidative metabolism, often increasing a drug's half-life. mdpi.com The group's strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, influencing its binding interactions. mdpi.comacs.org |

The substitution of a methyl group with a trifluoromethyl group is a frequent tactic in medicinal chemistry. acs.org While it does not guarantee improved bioactivity, it can lead to substantial gains in binding energy, driven by electrostatic or solvation effects. acs.org By providing both a key pharmacophore (the oxime) and a critical property-modifying group (the trifluoromethyl), this compound serves as a powerful and versatile intermediate for the rational design of new agrochemical and pharmaceutical agents. hovione.comyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation of Oxime Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Trifluoromethylbenzamide oxime, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton of the oxime group.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern on the ring will influence the multiplicity and chemical shifts of these protons. The protons ortho to the electron-withdrawing trifluoromethyl group are expected to be the most deshielded. The protons of the amide group (-CONH₂) and the oxime hydroxyl group (-NOH) are exchangeable and their chemical shifts can vary depending on the solvent and concentration. They often appear as broad singlets.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.0 | Multiplet |

| Amide NH₂ | Variable (Broad) | Singlet |

| Oxime OH | Variable (Broad) | Singlet |

Note: The exact chemical shifts and coupling constants would require experimental data for the specific compound.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to appear significantly downfield (around 160-170 ppm). The aromatic carbons will resonate in the range of 120-140 ppm, with their specific shifts influenced by the substituents. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon of the oxime group (C=NOH) is also expected in the downfield region.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Amide) | 160 - 170 |

| Aromatic C-CF₃ | ~130 (quartet) |

| Aromatic CH | 125 - 135 |

| C=N (Oxime) | 145 - 155 |

| CF₃ | ~124 (quartet) |

Note: The exact chemical shifts would require experimental data for the specific compound.

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 (¹⁹F) NMR is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govnih.gov In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the electronic environment of the CF₃ group. nih.govnih.gov The ¹⁹F NMR spectrum is typically referenced to an external standard like CFCl₃ (trichlorofluoromethane). colorado.edu The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, making it a valuable tool for detecting subtle structural changes. nih.govnih.gov

Table 3: Expected ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Expected Chemical Shift (ppm) |

| -CF₃ | -60 to -65 (relative to CFCl₃) |

Note: The exact chemical shift would require experimental data for the specific compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduemerypharma.comresearchgate.net It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). columbia.eduemerypharma.comresearchgate.net HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbon attached to the trifluoromethyl group, by observing their long-range correlations with nearby protons. emerypharma.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often to four or five decimal places. researchgate.netwisdomlib.org This high accuracy enables the determination of the elemental composition of the molecule, which is a critical step in its structural elucidation. wisdomlib.org For this compound, HRESIMS would be used to confirm its molecular formula (C₈H₇F₃N₂O₂). The measured mass-to-charge ratio of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical value.

Table 4: Expected HRESIMS Data for this compound

| Ion | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 221.0532 | C₈H₈F₃N₂O₂ |

| [M+Na]⁺ | 243.0352 | C₈H₇F₃N₂O₂Na |

Note: These are calculated values. Experimental verification is required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification, quantification, and structural elucidation of a broad range of organic compounds, including oxime derivatives. In the analysis of this compound, LC-MS provides critical information on its molecular weight and fragmentation patterns, which aids in confirming its structure.

Modern LC-MS/MS (tandem mass spectrometry) is the preferred method for the simultaneous determination of multiple small-molecule metabolites and related compounds. researchgate.net The development of reliable and robust extraction and LC-MS/MS methods is crucial for the detection and quantification of oximes. nih.gov For instance, analytical methods have been developed that can detect and quantify oximes in various matrices, demonstrating the sensitivity and specificity of the technique. epa.gov

In a typical LC-MS analysis of this compound, the compound would first be separated from a mixture on a suitable LC column. The choice of the column and mobile phase is critical to achieve good chromatographic resolution. Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like oximes, as it is a "soft" ionization method that typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, depending on the ionization mode. researchgate.net

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. For this compound (C₈H₇F₃N₂O), the expected molecular weight is approximately 204.05 g/mol . The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the amide and oxime functionalities. Common fragmentation pathways for oximes can include the McLafferty rearrangement. nih.gov The interpretation of these fragmentation patterns allows for the unambiguous identification of the compound. whitman.edu

Table 1: Predicted LC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (approx.) |

| [M+H]⁺ | C₈H₈F₃N₂O⁺ | 205.06 |

| [M-OH]⁺ | C₈H₆F₃N₂⁺ | 188.05 |

| [CF₃C₆H₄CO]⁺ | Trifluoromethylbenzoyl cation | 173.02 |

| [CF₃C₆H₄CNH]⁺ | 171.04 | |

| [CF₃C₆H₄]⁺ | Trifluoromethylphenyl cation | 145.03 |

Note: The m/z values are approximate and can vary slightly based on the specific instrument and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups: the oxime group (-C=N-OH), the amide group (-C(=O)NH-), the trifluoromethyl group (-CF₃), and the aromatic ring.

The oxime group gives rise to a characteristic O-H stretching vibration, which typically appears as a broad band in the region of 3100-3600 cm⁻¹. The C=N stretching vibration of the oxime is usually observed in the 1620-1690 cm⁻¹ region.

The amide group shows a characteristic C=O stretching vibration (Amide I band) around 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amide appear as two bands in the 3100-3500 cm⁻¹ range. The N-H bending vibration (Amide II band) is found between 1550 and 1640 cm⁻¹.

The trifluoromethyl group has strong C-F stretching absorptions, which are typically observed in the region of 1000-1400 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Oxime | O-H stretch | 3100-3600 (broad) |

| C=N stretch | 1620-1690 | |

| Amide | N-H stretch | 3100-3500 (two bands) |

| C=O stretch (Amide I) | 1630-1680 | |

| N-H bend (Amide II) | 1550-1640 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1400-1600 | |

| Trifluoromethyl | C-F stretch | 1000-1400 (strong) |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. frontiersin.org It is a powerful tool for determining the absolute configuration and conformation of chiral compounds in solution. researchgate.netnih.gov

A molecule is chiral if it is non-superimposable on its mirror image. This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry and lacks a stereogenic center. Therefore, it does not exhibit an ECD spectrum, and this technique cannot be used for its chiral analysis in the traditional sense.

However, the principles of ECD spectroscopy are highly relevant in the context of derivatives or isomers of this compound. For instance, if a chiral center were introduced into the molecule, the resulting enantiomers would produce mirror-image ECD spectra, allowing for their differentiation and the assignment of their absolute configuration.

Furthermore, oximes can exist as E and Z geometric isomers due to the restricted rotation around the C=N double bond. While these isomers are diastereomers and not enantiomers, ECD spectroscopy has been successfully used to distinguish between them when a chiral center is present elsewhere in the molecule. nih.gov In such cases, the different spatial arrangement of the groups around the C=N bond in the E and Z isomers leads to distinct ECD spectra, enabling their stereochemical elucidation. researchgate.netnih.gov

The application of ECD, often in combination with quantum-chemical calculations, is a sophisticated approach to stereochemical studies of complex molecules, including those containing an oxime functionality. nih.gov While not directly applicable to the achiral parent compound this compound, ECD remains a critical technique for the chiral analysis of its potential derivatives and for probing the stereochemistry of related chiral oximes.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering research towards more sustainable methods for synthesizing oximes, including 4-Trifluoromethylbenzamide oxime. Traditional methods often rely on organic solvents and potentially toxic reagents, leading to environmental concerns and waste disposal challenges. nih.gov Future research is focused on creating cleaner, more efficient, and economically viable synthetic pathways.

Key approaches in this area include solvent-free reactions and the use of eco-friendly catalysts. nih.govresearchgate.net Grindstone chemistry, a solventless technique where solid reactants are ground together, has shown promise for the synthesis of various oximes in excellent yields. nih.gov This method minimizes waste, reduces reaction times, and simplifies purification processes. nih.gov The use of non-toxic and reusable catalysts, such as bismuth(III) oxide (Bi₂O₃) or titanium silicate (B1173343) (TS-1), represents another significant stride towards sustainability. nih.govrsc.org These catalysts facilitate the conversion of carbonyl compounds to oximes under mild conditions, often without the need for hazardous solvents. nih.govrsc.org

Table 1: Comparison of Emerging Sustainable Synthesis Methods for Oximes

| Method/Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Grindstone Chemistry (Bi₂O₃) | Solvent-free, room temperature grinding | Environmentally safe, rapid, high yields, minimal waste | nih.gov |

| Titanosilicate Catalysts (e.g., Ti-MOR) | Liquid-phase with ammonia (B1221849) and H₂O₂ | Clean synthesis, high efficiency for hydroxylamine (B1172632) formation | rsc.org |

| Microwave Irradiation (with CaO) | Solvent-free, microwave heating | Efficient, rapid synthesis | nih.gov |

| Photoredox Catalysis | Mild, visible light, organophotocatalyst | Hydrazine-free, high yields for azine synthesis from oxime esters | rsc.org |

Novel Catalytic Systems for Oxime Transformations

The transformation of the oxime functional group is central to its utility as a synthetic intermediate. Research into novel catalytic systems is aimed at achieving higher selectivity, efficiency, and broader applicability for these transformations. Oximes are challenging substrates for some reactions, such as reduction to hydroxylamines, due to the weak N-O bond which can lead to over-reduction to primary amines. nih.govresearchgate.net

Recent breakthroughs include the development of iridium-based catalysts for the highly chemoselective and asymmetric hydrogenation of oximes to chiral hydroxylamines, a previously problematic transformation. incatt.nl These air- and moisture-stable catalysts can achieve high turnover numbers and excellent enantioselectivity, preventing the formation of undesired amine byproducts. incatt.nl Furthermore, photopromoted catalytic protocols are emerging as a green alternative for converting oximes back to their parent carbonyl compounds using light energy and ambient air. acs.org Other research focuses on nickel-catalyzed reactions for the synthesis of β-amino ketones from aziridines, showcasing the expanding toolkit for C-N bond formation. acs.org

Table 2: Overview of Novel Catalytic Systems for Oxime Transformations

| Catalyst System | Transformation | Key Features | Reference |

|---|---|---|---|

| Cp*Ir(C,N) Complex | Asymmetric hydrogenation of oximes to chiral hydroxylamines | High turnover (up to 4000), high chemoselectivity and enantioselectivity, avoids over-reduction | incatt.nl |

| Photopromoted Deoximation | Conversion of oximes to carbonyls | Uses renewable light energy, ambient air conditions, good functional group tolerance | acs.org |

| Boronic Acid / Perfluoropinacol | Beckmann rearrangement | Catalytic transoximation strategy, avoids preparation of explosive reagents like MSH | nih.gov |

| Palladium Catalysis | Oxidative trifluoromethoxylation | Enables synthesis of OCF₃-substituted piperidines from alkenylamines | nih.gov |

| Triarylamine Organophotocatalyst | Reductive activation of oxime esters to azines | Hydrazine-free, mild conditions, efficient N-N coupling | rsc.org |

In-depth Mechanistic Insights into Complex Rearrangements

A deeper understanding of the reaction mechanisms governing the complex rearrangements of oximes is crucial for optimizing existing methods and designing new transformations. The Beckmann rearrangement, which converts ketoximes into amides or lactams, is a classic example where detailed mechanistic knowledge can lead to improved catalytic systems. nih.gov

Computational studies, such as Density Functional Theory (DFT), are becoming invaluable tools for elucidating these pathways. acs.org For instance, mechanistic proposals for boronic acid-catalyzed Beckmann rearrangements suggest a cycle involving the formation of an acyl oxime intermediate, followed by the rearrangement and subsequent hydrolysis or transesterification. nih.gov Similarly, understanding the E/Z isomerization of oximes under acidic conditions is critical for controlling stereoselectivity in asymmetric hydrogenations. incatt.nl Mechanistic studies of cycloaddition reactions have confirmed that the reaction between a nitrile oxide and an alkene to form isoxazolines proceeds via a one-step, concerted mechanism, with calculations helping to predict the most favorable reaction pathway. acs.org

Advanced Computational Screening for New Chemical Entities

The integration of advanced computational methods in the drug discovery process offers a powerful strategy for identifying new chemical entities derived from the this compound scaffold. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can accelerate the identification of promising lead compounds with desired biological activities. nih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach has been used to investigate the antiviral activity of sulphonamidobenzophenone oximes and the cytotoxicity of other oxime derivatives against various cancer cell lines. nih.govnih.gov These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov Molecular docking studies provide insights into how a molecule like this compound might bind to a specific biological target, such as an enzyme or receptor. nih.gov This information is critical for designing more potent and selective inhibitors, as demonstrated in the development of novel PARP-1 inhibitors for cancer therapy. nih.gov

Table 3: Computational Approaches in Oxime-Based Chemical Discovery

| Computational Method | Application Area | Key Insights Provided | Reference |

|---|---|---|---|

| QSAR Modeling | Antiviral, Anticancer | Predicts biological activity based on chemical structure; identifies key steric and electronic factors | nih.govnih.gov |

| Molecular Docking | Anticancer (PARP-1 inhibitors) | Visualizes binding modes with target proteins; explains structure-activity relationships; guides optimization | nih.gov |

| DFT Calculations | Reaction Mechanism Analysis | Elucidates transition states and reaction pathways for complex rearrangements and cycloadditions | acs.org |

| ADMET Prediction | Drug Discovery | Forecasts pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) of new compounds | acs.org |

Expanding the Scope of Medicinal and Agrochemical Applications

The unique properties conferred by the trifluoromethyl group and the versatile reactivity of the oxime moiety make this compound a highly attractive scaffold for developing new medicinal and agrochemical agents. nih.govnih.gov The trifluoromethyl group can enhance properties like metabolic stability and membrane permeability, which are highly desirable in bioactive molecules. nih.gov

In medicinal chemistry, oximes are recognized for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.com The benzamide (B126) structure itself is a key component in numerous drugs, including potent PARP-1 inhibitors used in oncology. nih.gov Future research will likely focus on synthesizing and screening libraries of derivatives of this compound to identify new therapeutic agents. nih.govmdpi.com

In the agrochemical sector, the trifluoromethylpyridine moiety is a crucial component in many modern herbicides and insecticides. nih.gov Oxime derivatives have been patented for use as "safeners," which protect crop plants from the harmful effects of herbicides. google.com Given that oximes and their ethers can exhibit potent fungicidal and insecticidal activity, there is significant potential to develop novel crop protection agents based on the this compound structure. nih.govresearchgate.net

Q & A

What are the key synthetic strategies for preparing 4-trifluoromethylbenzamide oxime derivatives, and how do reaction conditions influence product selectivity?

Answer:

The synthesis of this compound derivatives typically involves multi-step organic reactions, including nucleophilic substitution , oxime formation , and functional group transformations . For example:

- Oxime Formation : Reaction of 4-trifluoromethylbenzaldehyde with hydroxylamine under acidic or basic conditions yields the oxime intermediate .

- Amide Coupling : The benzamide moiety is introduced via coupling reactions (e.g., using EDCI/HOBt) between carboxylic acids and amines .

Critical Factors : - Reagent Selection : Oxidizing agents like H₂O₂ or KMnO₄ affect oxidation states (e.g., sulfoxide vs. sulfone formation in related oximes) .

- Temperature : Higher temperatures may favor elimination over substitution in trifluoromethyl-containing systems .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

How does the trifluoromethyl group influence the reactivity and biological activity of benzamide oxime derivatives?

Answer:

The trifluoromethyl (-CF₃) group confers:

- Electron-Withdrawing Effects : Enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols) .

- Lipophilicity : Increases membrane permeability, critical for biological activity. For instance, derivatives with -CF₃ show improved binding to enzyme active sites in in vitro assays .

- Metabolic Stability : The strong C-F bond resists oxidative degradation, prolonging half-life in pharmacokinetic studies .

Advanced Note : Computational studies (e.g., DFT) can quantify these effects by analyzing electron density maps and HOMO-LUMO gaps .

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Answer:

- NMR Spectroscopy : ¹⁹F NMR is indispensable for confirming -CF₃ substitution patterns (δ ~ -60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isomers (e.g., oxime tautomers) via exact mass measurements .

- X-ray Crystallography : Resolves stereochemical ambiguities in oxime configurations (syn vs. anti) .

Case Study : A 2023 study used LC-MS/MS to identify trace impurities in synthetic batches, revealing residual hydroxylamine (<0.1%) .

How can researchers address contradictions in reported biological activities of this compound analogs?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Solubility Issues : Poor aqueous solubility of -CF₃ derivatives may lead to false negatives; use DMSO/cosolvent systems with ≤0.1% v/v .

- Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects .

Methodological Fix :

Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

Perform stability studies (e.g., HPLC monitoring over 24h) to rule out compound degradation .

What safety protocols are essential when handling this compound derivatives in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., HCl gas during amide coupling) .

- Waste Disposal : Quench residual hydroxylamine with Fe²⁺ solutions to prevent explosive hazards .